molecular formula C19H16O6 B2610567 {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid CAS No. 384362-18-9

{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Cat. No.: B2610567
CAS No.: 384362-18-9
M. Wt: 340.331
InChI Key: HXRDDBNOBBLTLY-UHFFFAOYSA-N
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Description

{[4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid is a coumarin-based derivative characterized by a methoxyphenyl substituent at the 4-position of the coumarin core, a methyl group at the 8-position, and an acetic acid moiety linked via an ether bond at the 7-position. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11-16(24-10-17(20)21)8-7-14-15(9-18(22)25-19(11)14)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRDDBNOBBLTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxyphenyl and methyl groups, and finally the attachment of the acetic acid moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest for therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ in substituents on the coumarin ring or the acetic acid side chain. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
{[4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid (Target) C₁₉H₁₆O₆ 340.33 4-methoxyphenyl (4), methyl (8) High solubility due to methoxy group
2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid C₁₅H₁₆O₅ 276.29 Propyl (4), methyl (8) Increased lipophilicity (Log P)
2-{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid C₁₇H₁₁ClO₅ 330.72 4-chlorophenyl (3) Enhanced electrophilicity
(7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide C₁₁H₁₀N₂O₄ 234.21 Hydrazide side chain Improved microbial uptake

Key Observations :

  • Methoxy vs. Alkyl Groups : The target compound’s 4-methoxyphenyl group improves aqueous solubility compared to the 4-propyl analog (C₁₅H₁₆O₅), which is more lipophilic .
  • Side Chain Modifications : Hydrazide derivatives (e.g., C₁₁H₁₀N₂O₄) demonstrate increased Log P values, facilitating intracellular accumulation in microbial cells .

Biological Activity

{[4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid, also known by its CAS number 384362-18-9, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₆O₆
  • Molecular Weight : 340.33 g/mol
  • CAS Number : 384362-18-9

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antioxidant, anti-inflammatory, and potential anticancer properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

2. Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro. This suggests potential therapeutic applications in inflammatory diseases.

3. Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal that it may inhibit tumor cell proliferation. The mechanisms are thought to involve the induction of apoptosis in cancer cells and modulation of signaling pathways associated with cell growth.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Oxidative Stress : By scavenging free radicals and enhancing the body's antioxidant defense system.
  • Modulation of Inflammatory Pathways : Inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through intrinsic pathways, potentially involving caspase activation.

Research Findings and Case Studies

StudyFindings
Antioxidant Study (2021) Demonstrated significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound.
Anti-inflammatory Study (2022) Showed a decrease in IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages upon treatment with the compound.
Anticancer Study (2023) Reported a dose-dependent inhibition of proliferation in various cancer cell lines, with IC50 values indicating potent activity.

Case Study: Anticancer Activity

In a recent study conducted on breast cancer cell lines, this compound was found to induce apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing that treatment led to increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).

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